CALPAIN INHIBITOR PEPTIDE CALPAIN INHIBITOR PEPTIDE
Brand Name: Vulcanchem
CAS No.: 128578-18-7
VCID: VC0141067
InChI: InChI=1S/C140H227N35O44S/c1-17-73(11)109(169-126(206)96(64-79-37-41-81(181)42-38-79)165-133(213)111(76(14)178)171-128(208)98(68-177)167-127(207)97(67-176)166-121(201)91(51-59-220-16)159-129(209)99-32-25-56-173(99)135(215)82(143)65-107(191)192)132(212)160-89(45-49-105(187)188)118(198)156-87(43-47-103(183)184)119(199)161-92(60-69(3)4)113(193)150-66-102(182)152-83(28-19-21-52-141)114(194)153-85(30-23-54-148-139(144)145)115(195)157-90(46-50-106(189)190)122(202)168-108(72(9)10)131(211)172-112(77(15)179)134(214)170-110(74(12)18-2)137(217)175-58-27-34-101(175)136(216)174-57-26-33-100(174)130(210)158-84(29-20-22-53-142)117(197)164-95(63-78-35-39-80(180)40-36-78)125(205)154-86(31-24-55-149-140(146)147)116(196)155-88(44-48-104(185)186)120(200)162-94(62-71(7)8)124(204)163-93(61-70(5)6)123(203)151-75(13)138(218)219/h35-42,69-77,82-101,108-112,176-181H,17-34,43-68,141-143H2,1-16H3,(H,150,193)(H,151,203)(H,152,182)(H,153,194)(H,154,205)(H,155,196)(H,156,198)(H,157,195)(H,158,210)(H,159,209)(H,160,212)(H,161,199)(H,162,200)(H,163,204)(H,164,197)(H,165,213)(H,166,201)(H,167,207)(H,168,202)(H,169,206)(H,170,214)(H,171,208)(H,172,211)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,218,219)(H4,144,145,148)(H4,146,147,149)/t73-,74-,75-,76+,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-,112-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)N
Molecular Formula: C140H227N35O44S
Molecular Weight: 3136.6 g/mol

CALPAIN INHIBITOR PEPTIDE

CAS No.: 128578-18-7

Main Products

VCID: VC0141067

Molecular Formula: C140H227N35O44S

Molecular Weight: 3136.6 g/mol

CALPAIN INHIBITOR PEPTIDE - 128578-18-7

CAS No. 128578-18-7
Product Name CALPAIN INHIBITOR PEPTIDE
Molecular Formula C140H227N35O44S
Molecular Weight 3136.6 g/mol
IUPAC Name (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C140H227N35O44S/c1-17-73(11)109(169-126(206)96(64-79-37-41-81(181)42-38-79)165-133(213)111(76(14)178)171-128(208)98(68-177)167-127(207)97(67-176)166-121(201)91(51-59-220-16)159-129(209)99-32-25-56-173(99)135(215)82(143)65-107(191)192)132(212)160-89(45-49-105(187)188)118(198)156-87(43-47-103(183)184)119(199)161-92(60-69(3)4)113(193)150-66-102(182)152-83(28-19-21-52-141)114(194)153-85(30-23-54-148-139(144)145)115(195)157-90(46-50-106(189)190)122(202)168-108(72(9)10)131(211)172-112(77(15)179)134(214)170-110(74(12)18-2)137(217)175-58-27-34-101(175)136(216)174-57-26-33-100(174)130(210)158-84(29-20-22-53-142)117(197)164-95(63-78-35-39-80(180)40-36-78)125(205)154-86(31-24-55-149-140(146)147)116(196)155-88(44-48-104(185)186)120(200)162-94(62-71(7)8)124(204)163-93(61-70(5)6)123(203)151-75(13)138(218)219/h35-42,69-77,82-101,108-112,176-181H,17-34,43-68,141-143H2,1-16H3,(H,150,193)(H,151,203)(H,152,182)(H,153,194)(H,154,205)(H,155,196)(H,156,198)(H,157,195)(H,158,210)(H,159,209)(H,160,212)(H,161,199)(H,162,200)(H,163,204)(H,164,197)(H,165,213)(H,166,201)(H,167,207)(H,168,202)(H,169,206)(H,170,214)(H,171,208)(H,172,211)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,218,219)(H4,144,145,148)(H4,146,147,149)/t73-,74-,75-,76+,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-,112-/m0/s1
Standard InChIKey PIPSVIJMEZNWGW-ULDLRERSSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N
SMILES CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)N
Canonical SMILES CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)N
Sequence DPMSSTYIEELGKREVTIPPKYRELLA
PubChem Compound 16157844
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator